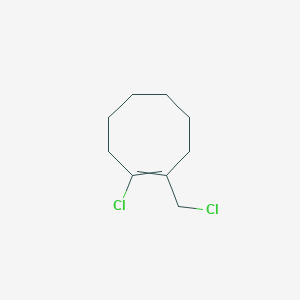
1-Chloro-2-(chloromethyl)cyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)cyclooct-1-ene is an organic compound with the molecular formula C₉H₁₄Cl₂. It is a derivative of cyclooctene, where one hydrogen atom is replaced by a chlorine atom at the first position, and another hydrogen atom is replaced by a chloromethyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)cyclooct-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclooctene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)cyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclooctene.
Scientific Research Applications
1-Chloro-2-(chloromethyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)cyclooct-1-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s structure allows for specific interactions with molecular targets, influencing pathways such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(bromomethyl)cyclooct-1-ene: Similar structure but with a bromine atom instead of chlorine.
1-Bromo-2-(chloromethyl)cyclooct-1-ene: Similar structure but with a bromine atom at the first position.
1-Chloro-2-(methyl)cyclooct-1-ene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
The presence of two chlorine atoms at strategic positions allows for selective chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
89996-24-7 |
|---|---|
Molecular Formula |
C9H14Cl2 |
Molecular Weight |
193.11 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)cyclooctene |
InChI |
InChI=1S/C9H14Cl2/c10-7-8-5-3-1-2-4-6-9(8)11/h1-7H2 |
InChI Key |
HMHGEMPTGAOCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(CC1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















